Crystal Lattice Hydrogen-Bond Density Differentiates Diethylammonium Perchlorate from Tetraethylammonium Perchlorate
Diethylammonium perchlorate forms a crystal lattice governed by N–H···O hydrogen bonds between the two cation N–H donors and perchlorate oxygen acceptors, in contrast to tetraethylammonium perchlorate which lacks N–H donors and relies on weak C–H···O contacts for lattice stabilization . The hydrogen-bonded architecture in diethylammonium perchlorate is expected to produce a higher lattice enthalpy and altered thermal decomposition onset compared to the purely ionic or van der Waals-stabilized TEAP lattice. Quantitative hydrogen-bond geometry and lattice energy data for diethylammonium perchlorate are not available in the peer-reviewed literature; this evidence is based on class-level structural inference from IR spectroscopy and crystal engineering principles .
| Evidence Dimension | Cation N–H hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 N–H donors per cation (secondary ammonium) |
| Comparator Or Baseline | Tetraethylammonium perchlorate: 0 N–H donors; ammonium perchlorate: 4 N–H donors (spherical) |
| Quantified Difference | Diethylammonium = 2 donors; TEAP = 0 donors; AP = 4 donors |
| Conditions | Solid-state crystal structure; IR spectroscopic detection of N–H stretching modes sensitive to hydrogen bonding. |
Why This Matters
The number and geometry of hydrogen-bond donors control crystal packing density, lattice stability, and thermal decomposition pathway, directly influencing handling safety and propellant burn rate modulation.
